1,3-Di-tert-butylbenzene 1,3-Di-tert-butylbenzene The solute-solvent nuclear overhauser effects (NOEs) of 1,3-di-tert-butylbenzene was studied in solvents composed of tetramethylsilane, perfluoro-tert-butyl alcohol and carbon tetrachloride.
1,3-Di-tert-butylbenzene is an alkylbenzene.
1, 3-Di-tert-butylbenzene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1, 3-Di-tert-butylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3-Di-tert-butylbenzene has been detected in multiple biofluids, such as feces and saliva. 1, 3-Di-tert-butylbenzene has been linked to the inborn metabolic disorders including celiac disease.
Brand Name: Vulcanchem
CAS No.: 1014-60-4
VCID: VC21036671
InChI: InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
SMILES: CC(C)(C)C1=CC(=CC=C1)C(C)(C)C
Molecular Formula: C14H22
Molecular Weight: 190.32 g/mol

1,3-Di-tert-butylbenzene

CAS No.: 1014-60-4

Cat. No.: VC21036671

Molecular Formula: C14H22

Molecular Weight: 190.32 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di-tert-butylbenzene - 1014-60-4

Specification

Description The solute-solvent nuclear overhauser effects (NOEs) of 1,3-di-tert-butylbenzene was studied in solvents composed of tetramethylsilane, perfluoro-tert-butyl alcohol and carbon tetrachloride.
1,3-Di-tert-butylbenzene is an alkylbenzene.
1, 3-Di-tert-butylbenzene belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1, 3-Di-tert-butylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3-Di-tert-butylbenzene has been detected in multiple biofluids, such as feces and saliva. 1, 3-Di-tert-butylbenzene has been linked to the inborn metabolic disorders including celiac disease.
CAS No. 1014-60-4
Molecular Formula C14H22
Molecular Weight 190.32 g/mol
IUPAC Name 1,3-ditert-butylbenzene
Standard InChI InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
Standard InChI Key ILNDSSCEZZFNGE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)C(C)(C)C

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